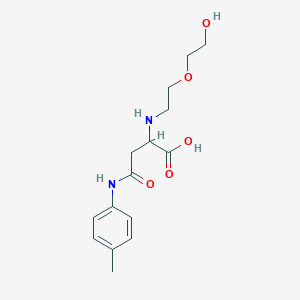

![molecular formula C11H11ClO B2418235 1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 21413-75-2](/img/structure/B2418235.png)

1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

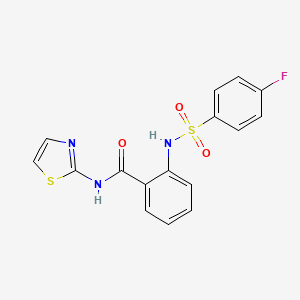

1-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound . It is a chemical reagent used in the synthesis of carboxamide derivatives as microbiocides .

Molecular Structure Analysis

The molecular formula of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is C11H11ClO . The InChI code is 1S/C11H12O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4H,5-8H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one include a molecular weight of 194.66 . Unfortunately, other properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Conformational Analysis : Research by Camps et al. (1997) focused on the synthesis of compounds related to 1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, analyzing their conformational aspects and reactions under different conditions. This study highlights the chemical versatility and reactivity of such compounds (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).

Pharmaceutical and Medicinal Research

- Development of Anti-proliferative Agents : Vanguru et al. (2017) synthesized a series of compounds related to benzo[7]annulene, demonstrating potent anti-proliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy (Vanguru, Jilla, Sajja, Bantu, Nagarapu, Nanubolu, Bhaskar, Jain, Sivan, & Manga, 2017).

Spectroscopic and Structural Analysis

- Crystal Structure and Spectral Characterization : Edder et al. (2019) synthesized a novel dibromo derivative of benzo[7]annulene, providing insights into its molecular structure using spectroscopic methods and X-ray diffraction. This research contributes to the understanding of the structural properties of such compounds (Edder, Lahcen, Hachlaf, Boualy, Karim, & Pérez-Redondo, 2019).

Chemical Interactions and Reactions

- Nucleophilic Closures and Synthesis : Prochnow et al. (2016) explored the synthesis of 9-(organoselanyl)-5H-benzo[7]annulenes, demonstrating the importance of iron(III) chloride and diorganyl diselenide in the reaction process. This highlights the compound's reactivity and potential for creating new derivatives (Prochnow, Back, & Zeni, 2016).

Mechanism of Action

1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one: Mechanism of Action

1. Target of Action Unfortunately, the specific targets of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7

2. Mode of Action The mode of action of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. More studies are required to elucidate how this compound interacts with its targets and the resulting changes that occur.

3. Biochemical Pathways annulen-5-one. Future research could provide valuable insights into the downstream effects of this compound.

4. Pharmacokinetics The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. Therefore, its impact on bioavailability is currently unknown.

5. Result of Action The molecular and cellular effects of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7

6. Action Environment The influence of environmental factors on the action, efficacy, and stability of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. Future studies could help elucidate how factors such as temperature, pH, and the presence of other molecules affect the compound’s action.

Safety and Hazards

Properties

IUPAC Name |

1-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAFENGORRFMLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=C(C1)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)

![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)

![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)

![2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2418169.png)